5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid
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Overview
Description
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a 3-T-butylsulfamoylphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common approach is to start with the nicotinic acid derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position. The 3-T-butylsulfamoylphenyl group can be introduced through a sulfonamide formation reaction, where a suitable phenyl derivative is reacted with a T-butylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
5-(3-T-Butylsulfamoylphenyl)-2-bromonicotinic acid: Similar structure but with a bromine atom instead of chlorine.
5-(3-T-Butylsulfamoylphenyl)-2-fluoronicotinic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The T-butylsulfamoyl group also adds steric bulk, potentially affecting the compound’s binding affinity and selectivity.
Properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBNFNATBVTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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